molecular formula C20H12N2O4 B11960361 1,4-Diphthalimido-2-butyne CAS No. 34662-00-5

1,4-Diphthalimido-2-butyne

Cat. No.: B11960361
CAS No.: 34662-00-5
M. Wt: 344.3 g/mol
InChI Key: QWUGUVOMIVVVPH-UHFFFAOYSA-N
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Description

1,4-Diphthalimido-2-butyne is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.33 g/mol It is characterized by the presence of two phthalimido groups attached to a butyne backbone

Preparation Methods

The synthesis of 1,4-Diphthalimido-2-butyne typically involves the reaction of phthalimide with 2-butyne-1,4-diol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the butyne linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For instance, nickel-based catalysts are often employed in the hydrogenation of related compounds .

Chemical Reactions Analysis

1,4-Diphthalimido-2-butyne undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Diphthalimido-2-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Diphthalimido-2-butyne involves its interaction with specific molecular targets. The phthalimido groups can interact with biological molecules, potentially inhibiting or modifying their function. The butyne backbone allows for the formation of reactive intermediates that can participate in various biochemical pathways .

Comparison with Similar Compounds

1,4-Diphthalimido-2-butyne can be compared with other similar compounds, such as:

    2-Butyne-1,4-diol: A related compound with a similar butyne backbone but different functional groups.

    1,4-Diphenyl-2-butyne: Another compound with a butyne backbone but with phenyl groups instead of phthalimido groups.

    1,4-Bis(2,4-dichlorophenoxy)-2-butene: A compound with a butene backbone and dichlorophenoxy groups.

Properties

CAS No.

34662-00-5

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2

InChI Key

QWUGUVOMIVVVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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